N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide
Overview
Description
N-([1,1’-Biphenyl]-2-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)benzenesulfonamide typically involves the reaction of biphenyl-2-amine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-2-yl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the biphenyl ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, including the suppression of cell proliferation or the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- N-Butylbenzenesulfonamide
- N-Phenylbenzenesulfonamide
- N-Methylbenzenesulfonamide
Uniqueness
N-([1,1’-Biphenyl]-2-yl)benzenesulfonamide is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-(2-phenylphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-22(21,16-11-5-2-6-12-16)19-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJIFBIUXXTQPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283019 | |
Record name | MLS002639262 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93729-09-0 | |
Record name | MLS002639262 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002639262 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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